
2-Methyl-1,3,5-tris(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,5-tris(methylsulfanyl)benzene, also known as Mesitylene trithiol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents such as alcohol and ether. Mesitylene trithiol has been widely used in various fields, including organic synthesis, material science, and biomedical research.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol is not fully understood. However, it is believed that its thiol groups can form strong covalent bonds with metal ions, leading to the formation of metal-thiol complexes. These complexes have been shown to exhibit unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol in laboratory experiments is its high reactivity, which allows it to react with a wide range of compounds. However, its strong odor and potential toxicity can make it difficult to handle in large quantities. Additionally, its high cost can be a limiting factor for some research groups.
Orientations Futures
There are several future directions for research on 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol. One potential area of research is the development of new materials based on its unique properties. Another area of research is the investigation of its potential applications in biomedical research, such as the development of new drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol can be achieved through several methods. One of the commonly used methods is the reaction of mesitylene with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of mesitylene with thionyl chloride followed by the reduction of the resulting mesitylene trichloride with hydrogen sulfide.
Applications De Recherche Scientifique
2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a reagent for the preparation of thioethers, thioesters, and other thiol-containing compounds. It is also used as a ligand in coordination chemistry and as a stabilizer for free radicals in polymerization reactions.
In material science, 2-Methyl-1,3,5-tris(methylsulfanyl)benzene trithiol has been used as a building block for the preparation of self-assembled monolayers on gold surfaces. These monolayers have been shown to exhibit unique electronic and optical properties, making them useful in the development of electronic devices and sensors.
Propriétés
Nom du produit |
2-Methyl-1,3,5-tris(methylsulfanyl)benzene |
|---|---|
Formule moléculaire |
C10H14S3 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
2-methyl-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 |
Clé InChI |
RUUDMWXVKJLEIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1SC)SC)SC |
SMILES canonique |
CC1=C(C=C(C=C1SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



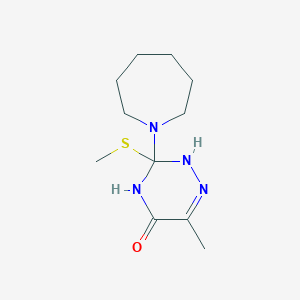
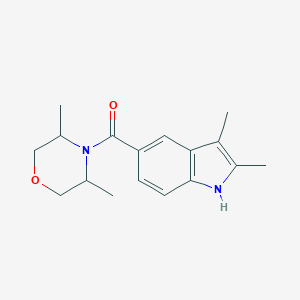
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
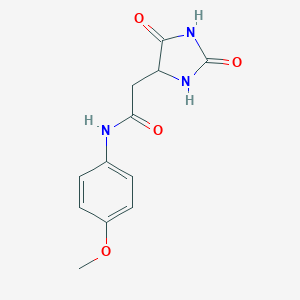

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
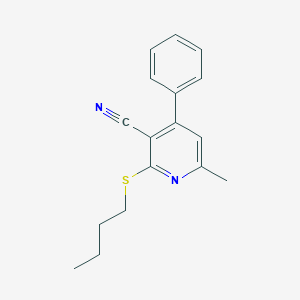
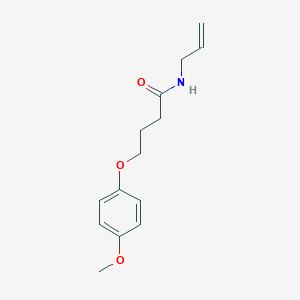
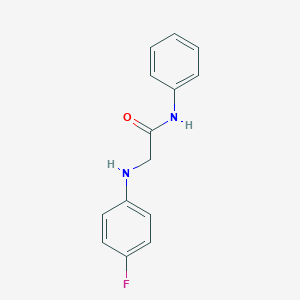
![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)